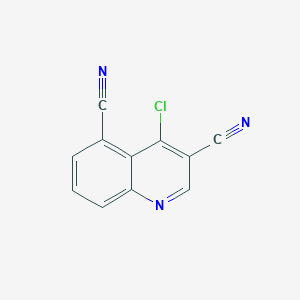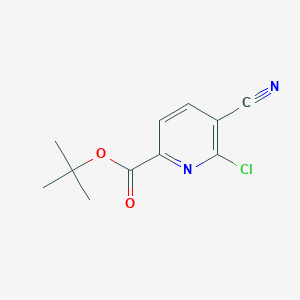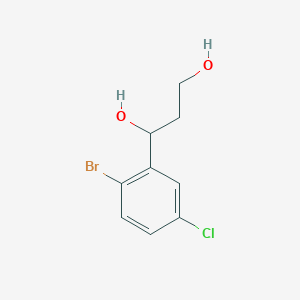
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H8Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2 and 5 positions, and an ethoxycarbonyl group is attached at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid typically involves the bromination of 3-(ethoxycarbonyl)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include 2,5-diamino-3-(ethoxycarbonyl)benzoic acid or 2,5-dithiobenzoic acid derivatives.
Reduction: The major product is 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.
Oxidation: Products vary depending on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the ethoxycarbonyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromobenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an ethoxycarbonyl group, leading to different reactivity and applications.
Uniqueness
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is unique due to the presence of both bromine atoms and the ethoxycarbonyl group, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C10H8Br2O4 |
|---|---|
Poids moléculaire |
351.98 g/mol |
Nom IUPAC |
2,5-dibromo-3-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H8Br2O4/c1-2-16-10(15)7-4-5(11)3-6(8(7)12)9(13)14/h3-4H,2H2,1H3,(H,13,14) |
Clé InChI |
MXRCFPNSRVGNCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)


![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)

![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)
